N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a bicyclic heteroaromatic core (pyrazolo[1,5-a]pyrazine) substituted with a 4-methylphenyl group at position 2 and an acetamide moiety at position 3. The acetamide side chain is further modified with a 5-fluoro-2-methylphenyl group, which enhances lipophilicity and metabolic stability. Such structural features are common in medicinal chemistry for targeting enzymes or receptors in central nervous system (CNS) disorders or inflammatory pathways . The fluorine atom at the 5-position of the phenyl ring likely improves bioavailability by reducing first-pass metabolism, while the methyl group at the 2-position may influence steric interactions with target proteins .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-14-3-6-16(7-4-14)19-12-20-22(29)26(9-10-27(20)25-19)13-21(28)24-18-11-17(23)8-5-15(18)2/h3-12H,13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKGSRMVWXVMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorinated aromatic ring, a pyrazolo-pyrazine core, and an acetamide functional group. The molecular formula is C₁₈H₁₈F₂N₄O, with a molecular weight of approximately 342.36 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrazines can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : A derivative compound was tested against human leukemia cells (HL-60) and showed an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects:
- Mechanism of Action : It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition can lead to decreased production of pro-inflammatory cytokines.
- Research Findings : In animal models of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazolo-Pyrazine Core : The initial step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrazolo-pyrazine framework.
- Fluorination : The introduction of the fluorine atom at the 5-position is typically achieved through electrophilic aromatic substitution using fluorinating agents.
- Acetamide Formation : Finally, acetamide is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O |
| Molecular Weight | 342.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 165–170 °C |
| IC50 (MCF-7) | 12 µM |
| IC50 (HL-60) | 15 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Acetamide Derivatives
Key Findings:
Core Heterocycle Influence: Pyrazolo[1,5-a]pyrazine (target compound) vs. Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit distinct substitution patterns at position 1, which could modulate selectivity for kinase or enzyme active sites .
Substituent Effects :
- Fluorine vs. Chlorine : The target compound’s 5-fluoro group offers metabolic stability, while chlorine in increases molecular weight and lipophilicity, possibly enhancing membrane permeability but risking toxicity .
- Methyl vs. Ethyl Groups : The 4-methylphenyl group in the target compound provides moderate steric hindrance compared to 4-ethylphenyl (), balancing solubility and target interaction .
Pyrazolo[3,4-d]pyrimidine derivatives () show structural similarities to kinase inhibitors, implying possible overlap in therapeutic targets .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of hydrazines with diketones, followed by acetamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
